molecular formula C11H14O3S B3100463 3-Tosyltetrahydrofuran CAS No. 13694-84-3

3-Tosyltetrahydrofuran

Cat. No. B3100463
CAS RN: 13694-84-3
M. Wt: 226.29 g/mol
InChI Key: LSOCCBCGJYSBKS-UHFFFAOYSA-N
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Description

3-Tosyltetrahydrofuran is a chemical compound used in scientific research. It contains a total of 29 atoms, including 14 Hydrogen atoms, 11 Carbon atoms, 3 Oxygen atoms, and 1 Sulfur atom .


Synthesis Analysis

The synthesis of substituted tetrahydrofurans has advanced significantly from 2005 to 2012. The methods include nucleophilic substitutions, [3+2]-cycloadditions, oxidative cyclizations, and the ring opening of bicyclic oxanorbornenes . 3-Tosyltetrahydrofuran finds applications in organic synthesis, drug discovery, and polymer chemistry.


Molecular Structure Analysis

The molecular structure of 3-Tosyltetrahydrofuran can be analyzed using a structural formula editor and a 3D model viewer . The chemical formula of 3-Tosyltetrahydrofuran is C11H14O3S .


Chemical Reactions Analysis

The chemical reactions of 3-Tosyltetrahydrofuran are based on the law of conservation of mass, which dictates that the quantity of each element given in the chemical formula does not change in a chemical reaction . The quantitative chemical analysis method involves the separation of an analyte from a sample by a physical or chemical process and subsequent mass measurements of the analyte, reaction product, and/or sample .


Physical And Chemical Properties Analysis

Physical properties of 3-Tosyltetrahydrofuran include density, color, hardness, melting and boiling points, and electrical conductivity . Its molecular weight is 242.29 .

Scientific Research Applications

Solvent in Synthetic Chemistry

Tetrahydrofuran (THF), a derivative of 3-Tosyltetrahydrofuran, is most commonly known as a solvent in synthetic chemistry . It is chosen for its high stability, low cost, and ideal polarity for the dissolution of a wide range of compounds .

Synthesis of Tetrahydrofurans

3-Tosyltetrahydrofuran can be used in the synthesis of tetrahydrofurans . These compounds have a wide range of applications in scientific research, including total synthesis .

Functionalization of THF

Researchers have developed a robust method to functionalize the α-C–H position of THF in flow . This transformation allows for the precise control of conditions, faster reaction times, and a higher yielding transformation by avoiding the degradation of the metallated furan .

Safety and Hazards

The safety, risk, hazard, and MSDS of 3-Tosyltetrahydrofuran are important considerations . It is used for laboratory research purposes and is not intended for drug or household use .

properties

IUPAC Name

3-(4-methylphenyl)sulfonyloxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3S/c1-9-2-4-10(5-3-9)15(12,13)11-6-7-14-8-11/h2-5,11H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSOCCBCGJYSBKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Tosyltetrahydrofuran

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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